(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-methyl-N-phenylbutanamide
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Overview
Description
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group, a formamido group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl precursor. This precursor is then reacted with formamide under controlled conditions to introduce the formamido group. The final step involves the formation of the butanamide backbone through a series of condensation reactions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(3-BROMO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE
- (3E)-3-{[(3-FLUORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE
Uniqueness
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE is unique due to the presence of the chlorinated nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(N-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-12(10-17(24)22(2)14-6-4-3-5-7-14)20-21-18(25)13-8-9-16(23(26)27)15(19)11-13/h3-9,11H,10H2,1-2H3,(H,21,25)/b20-12+ |
InChI Key |
DSWXNXOBROQKRO-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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